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Compound of Interest

Compound Name:
(6-(Trifluoromethyl)pyrimidin-4-

yl)methanol

Cat. No.: B1402984 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (6-
(Trifluoromethyl)pyrimidin-4-yl)methanol

Abstract
This technical guide provides a comprehensive overview of (6-(Trifluoromethyl)pyrimidin-4-
yl)methanol, a key heterocyclic building block in modern medicinal chemistry and drug

discovery. The strategic incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine

scaffold imparts unique electronic properties that enhance metabolic stability, binding affinity,

and bioavailability in derivative compounds. This document serves as a resource for

researchers, chemists, and drug development professionals, detailing the compound's

physicochemical properties, a robust synthetic protocol, predicted spectroscopic

characteristics, chemical reactivity, and applications. All methodologies are presented with an

emphasis on the underlying chemical principles to provide actionable insights for laboratory

applications.

Introduction: The Significance of
Trifluoromethylated Pyrimidines
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including

several approved pharmaceuticals. The introduction of a trifluoromethyl group, a strong
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electron-withdrawing moiety, profoundly alters the electronic landscape of the pyrimidine ring.

This substitution often leads to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the

CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[1]

Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross cellular

membranes, improving its pharmacokinetic profile.

Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby

functionalities, influencing a molecule's ionization state and receptor interactions.

Improved Binding Affinity: The CF₃ group can participate in favorable non-covalent

interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein

targets.

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol leverages these benefits, serving as a versatile

precursor for a wide range of more complex molecules, including potent and selective kinase

inhibitors and modulators of the innate immune system.[2][3]

Physicochemical and Safety Data
A summary of the key identifiers, properties, and safety information for (6-
(Trifluoromethyl)pyrimidin-4-yl)methanol is provided below.

Table 1: Physicochemical Properties & Identifiers
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Property Value Source(s)

CAS Number 1356111-18-6 [1]

Molecular Formula C₆H₅F₃N₂O [1]

Molecular Weight 178.11 g/mol [1]

IUPAC Name
[6-(Trifluoromethyl)pyrimidin-4-

yl]methanol
[1]

SMILES OCC1=CC(C(F)(F)F)=NC=N1 [1]

InChI

InChI=1S/C6H5F3N2O/c7-

6(8,9)5-1-4(2-12)10-3-11-

5/h1,3,12H,2H2

[1]

Storage Conditions
Sealed in a dry, well-ventilated

area, refrigerated (2-8°C).

Table 2: GHS Hazard and Precautionary Statements
Category Information

Signal Word Warning

Hazard Statements
H302: Harmful if swallowed. H312: Harmful in

contact with skin. H332: Harmful if inhaled.

Precautionary Statements

P260: Do not breathe

dust/fume/gas/mist/vapors/spray. P270: Do not

eat, drink or smoke when using this product.

P280: Wear protective gloves/protective

clothing/eye protection/face protection. P402 +

P404: Store in a dry place. Store in a closed

container.

Synthesis and Purification
While various methods exist for constructing trifluoromethylpyrimidine scaffolds, a reliable and

scalable approach to synthesizing (6-(Trifluoromethyl)pyrimidin-4-yl)methanol involves the
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reduction of a suitable carboxylic acid ester precursor, such as methyl 6-

(trifluoromethyl)pyrimidine-4-carboxylate. This precursor can be synthesized from commercially

available starting materials.

Synthetic Workflow
The overall synthetic strategy is a two-step process involving the formation of the ester followed

by its chemical reduction.
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Step 1: Esterification

Step 2: Reduction

4-Hydroxy-6-(trifluoromethyl)pyrimidine

SOCl₂ or (COCl)₂

4-Chloro-6-(trifluoromethyl)pyrimidine

 Chlorination 

CO (g), Pd(OAc)₂, dppf, MeOH

Methyl 6-(trifluoromethyl)
pyrimidine-4-carboxylate

 Palladium-catalyzed
 Carbonylation 

LiAlH₄ or NaBH₄

THF or EtOH

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

 Ester Reduction 

Click to download full resolution via product page

Caption: Proposed synthesis of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol.
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Detailed Experimental Protocol: Ester Reduction
Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently

reducing esters to primary alcohols. The reaction is performed in an anhydrous aprotic solvent

like THF to prevent quenching of the highly reactive hydride reagent. An aqueous workup with

careful pH control is critical to protonate the resulting alkoxide and neutralize any remaining

reagent.

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂

or Argon), add a magnetic stir bar and dry tetrahydrofuran (THF, 50 mL). Cool the flask to 0

°C in an ice bath.

Addition of Reducing Agent: Carefully add lithium aluminum hydride (LiAlH₄, 1.2 equivalents)

portion-wise to the stirred THF. Note: LiAlH₄ reacts violently with water. Ensure all glassware

is scrupulously dry.

Substrate Addition: Dissolve methyl 6-(trifluoromethyl)pyrimidine-4-carboxylate (1.0

equivalent) in dry THF (25 mL). Add this solution dropwise to the LiAlH₄ suspension at 0 °C

over 30 minutes.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL)

dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH solution (X mL), and

finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate

should form, which can be removed by filtration.

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl

acetate (3 x 50 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The resulting crude product can be purified by

flash column chromatography on silica gel, typically using a gradient of ethyl acetate in

hexanes to yield the title compound.
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Spectroscopic Characterization (Predicted)
While primary experimental spectra for this specific compound are not widely published, its

spectroscopic characteristics can be reliably predicted based on its structure and data from

closely related analogues.[4]

¹H NMR (Predicted, 400 MHz, CDCl₃):

δ ~8.9-9.1 ppm (s, 1H): This singlet corresponds to the proton at the C2 position of the

pyrimidine ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen

atoms.

δ ~7.5-7.7 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. It is less

deshielded than the C2 proton.

δ ~4.8-5.0 ppm (d, 2H): This doublet represents the methylene protons (-CH₂-) adjacent to

the alcohol. It would likely be a doublet coupled to the hydroxyl proton, though this

coupling is often broadened or eliminated by exchange with trace acid or water.

δ ~2.0-3.0 ppm (t, 1H, broad): This broad signal corresponds to the hydroxyl proton (-OH).

Its chemical shift is highly dependent on concentration and solvent.

¹³C NMR (Predicted, 100 MHz, CDCl₃):

δ ~165-168 ppm: Aromatic carbon at C4 (attached to the CH₂OH group).

δ ~158-160 ppm (q, JCF ≈ 35 Hz): Aromatic carbon at C6 (attached to the CF₃ group). The

signal is split into a quartet by coupling to the three fluorine atoms.[4]

δ ~156-158 ppm: Aromatic carbon at C2.

δ ~120-123 ppm (q, JCF ≈ 275 Hz): Carbon of the trifluoromethyl group (CF₃). This signal

is a characteristic quartet with a large coupling constant.[4]

δ ~115-118 ppm: Aromatic carbon at C5.

δ ~60-63 ppm: Aliphatic carbon of the methylene group (-CH₂OH).
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IR Spectroscopy (Predicted, KBr Pellet):

3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.

3100-3000 cm⁻¹: Aromatic C-H stretching.

2950-2850 cm⁻¹: Aliphatic C-H stretching of the methylene group.

1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.

1350-1100 cm⁻¹ (strong, multiple bands): C-F stretching vibrations of the CF₃ group.

Mass Spectrometry (Predicted, EI):

m/z = 178 (M⁺): Molecular ion peak.

m/z = 177 ([M-H]⁺): Loss of a hydrogen atom.

m/z = 149 ([M-CH₂OH]⁺): Loss of the hydroxymethyl radical.

m/z = 109 ([M-CF₃]⁺): Loss of the trifluoromethyl radical.

Chemical Reactivity and Synthetic Utility
The reactivity of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol is governed by two primary

features: the nucleophilic primary alcohol and the electron-deficient pyrimidine ring.
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Key Reactive Sites

Primary Alcohol
(Nucleophilic)

O-Alkylation
O-Acylation
Oxidation

C2 Position
(Electrophilic)

 Nucleophilic
 Aromatic

 Substitution (SNAr)
 (if activated)

Click to download full resolution via product page

Caption: Key reactive sites on (6-(Trifluoromethyl)pyrimidin-4-yl)methanol.

Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for synthetic

elaboration. It can readily undergo:

O-alkylation (e.g., Williamson ether synthesis) to form ethers.

O-acylation with acid chlorides or anhydrides to form esters.

Oxidation using reagents like PCC or Dess-Martin periodinane to yield the corresponding

aldehyde, 6-(trifluoromethyl)pyrimidine-4-carbaldehyde.

Reactivity of the Pyrimidine Ring: The CF₃ group is strongly electron-withdrawing, making

the pyrimidine ring electron-deficient and susceptible to nucleophilic aromatic substitution

(SNAr), particularly if a leaving group (like a halide) is present at the C2 or C4 positions.

Although the parent compound lacks such a leaving group, its synthetic precursors, such as

2,4-dichloro-6-(trifluoromethyl)pyrimidine, are highly valuable for their sequential and

regioselective substitution reactions.[2][5] This allows for the introduction of various amine,

ether, or thioether functionalities to build molecular diversity.
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Applications in Medicinal Chemistry
(6-(Trifluoromethyl)pyrimidin-4-yl)methanol is a valuable building block for creating libraries

of compounds for high-throughput screening and lead optimization. Its derivatives have shown

significant promise in several therapeutic areas.

TLR8 Antagonists: Several publications describe the synthesis of pyrimidine derivatives from

precursors of the title compound that act as potent antagonists of Toll-like receptor 8 (TLR8).

[2][5] TLR8 is a key receptor in the innate immune system, and its modulation is a

therapeutic strategy for autoimmune diseases.

Antifungal and Anticancer Agents: The trifluoromethyl pyrimidine scaffold is present in

compounds designed and synthesized for their potential antifungal, insecticidal, and

anticancer properties.[4]

Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many

kinase inhibitors. The functional handles on (6-(Trifluoromethyl)pyrimidin-4-yl)methanol
allow for its incorporation into larger molecules designed to target specific kinases involved

in cancer and inflammatory diseases.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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